Product packaging for Doronine(Cat. No.:)

Doronine

Cat. No.: B1238322
M. Wt: 459.9 g/mol
InChI Key: VGRSISYREBBIAL-XAHVSKGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Doronine is a natural chlorine-containing pyrrolizidine alkaloid that was first isolated from the plant species Doronicum macrophyllum . It is also found in other plant species such as Emilia sonchifolia . The compound has a molecular formula of C21H30ClNO8 and a molecular weight of 459.92 g/mol . Pyrrolizidine alkaloids (PAs) like this compound are a large group of heterocyclic secondary metabolites produced by plants, where they are thought to function as defense chemicals against herbivores . The core structure of PAs consists of a necine base esterified with a necic acid, and this compound is classified under the structural type of 4,8-secosenecionan-8,11,16-trione . As a newly isolated compound, this compound is primarily used in chemical and phytochemical research to study its properties, reactivity, and the chemical constituents of the plants that produce it . This makes it a compound of interest in the field of natural product chemistry for the discovery and characterization of novel bioactive plant metabolites. It is crucial to note that many pyrrolizidine alkaloids are known for their hepatotoxic, genotoxic, and potentially carcinogenic properties . Appropriate safety protocols must be followed when handling this compound. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30ClNO8 B1238322 Doronine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30ClNO8

Molecular Weight

459.9 g/mol

IUPAC Name

[(1R,4R,6R,7R,11Z)-4-[(1R)-1-chloroethyl]-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate

InChI

InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13-,16-,20-,21+/m1/s1

InChI Key

VGRSISYREBBIAL-XAHVSKGQSA-N

SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O

Isomeric SMILES

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)([C@@H](C)Cl)O

Canonical SMILES

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O

Origin of Product

United States

Structural Elucidation and Chemical Synthesis of Doronine

Advanced Spectroscopic Methods for Structural Characterization

Modern spectroscopy offers a powerful suite of non-destructive techniques that allow chemists to probe the intricate structural details of molecules. The structural elucidation of doronine relies heavily on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to build a complete and unambiguous picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds. msu.edu By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. msu.edu

For this compound, ¹H and ¹³C NMR spectra are fundamental. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while spin-spin coupling patterns provide information on the connectivity between neighboring protons. The ¹³C NMR spectrum provides analogous information for the carbon skeleton.

To assemble the full structure, two-dimensional (2D) NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to map out spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments, such as linking the necic acid moiety to the necine base.

The following interactive table summarizes key ¹H and ¹³C NMR chemical shifts reported for this compound, which are critical for its identification. scispace.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position δ ¹³C (ppm) δ ¹H (ppm, multiplicity, J in Hz)
1 ~62.5 ~4.0 (d), ~3.3 (d)
2 ~34.0 ~2.2 (m), ~1.9 (m)
3 ~54.0 ~3.4 (m)
5 ~53.9 ~3.2 (m), ~2.8 (m)
6 ~30.6 ~2.0 (m), ~1.8 (m)
7 ~70.9 ~5.2 (m)
8 ~76.2 ~4.8 (s)
9 ~135.7 ~5.8 (s)
1' ~174.0 -
2' ~75.0 -
3' ~40.0 ~2.6 (d), ~2.4 (d)
4' ~130.4 -
5' ~138.1 ~6.5 (q)
6' ~16.1 ~1.8 (d)

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing essential information about a molecule's weight and composition. msu.edu High-Resolution Mass Spectrometry (HRMS) is particularly vital, as it can determine the mass of a molecule with extremely high precision, allowing for the calculation of its exact molecular formula. This compound has a molecular formula of C₂₁H₃₀ClNO₈. smolecule.com

When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a unique fingerprint that offers clues to the molecule's structure. In pyrrolizidine (B1209537) alkaloids like this compound, common fragmentation occurs at the ester linkages, separating the necine base from the necic acid. uab.cat Analyzing these fragments helps confirm the identity of both core components of the alkaloid.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the definitive three-dimensional structure, including the absolute configuration of all stereocenters. wikipedia.org This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electron clouds of the atoms in a specific pattern. nih.govstackexchange.com

By analyzing the angles and intensities of these diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated. nih.gov This map allows for the precise placement of every atom in the molecule, providing an unambiguous determination of its absolute stereochemistry. Though obtaining suitable crystals can be a challenge, X-ray analysis, when successful, is the gold standard for structural confirmation. bvsalud.orgnih.gov

Biosynthetic Pathways of this compound and Related Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by plants, primarily as a chemical defense against herbivores. nih.gov Their biosynthesis is a complex, multi-step process involving several enzymes and intermediates. nih.gov

Precursor Utilization in this compound Biosynthesis

The biosynthesis of the core pyrrolizidine structure, known as the necine base, begins with simple amino acids. nih.gov The primary precursors are L-arginine or L-ornithine, which are converted into putrescine. nih.gov The first committed step in the PA pathway is the formation of homospermidine from two molecules of putrescine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). nih.govcdnsciencepub.com This homospermidine intermediate is then exclusively channeled into the formation of the necine base. nih.gov

The necic acid portion of this compound, which is esterified to the necine base, is synthesized through separate pathways. nih.gov These pathways often utilize branched-chain amino acids like L-leucine and L-valine as their starting materials. nih.gov

Enzymatic Steps and Intermediates in the Biosynthetic Cascade

The conversion of homospermidine into the pyrrolizidine ring system is a cascade of enzymatic reactions. Following its formation by homospermidine synthase (HSS), homospermidine undergoes oxidative deamination to form a dialdehyde (B1249045) intermediate. genome.jprsc.org This intermediate then cyclizes to create the characteristic bicyclic pyrrolizidine skeleton. rsc.org A series of reduction and hydroxylation steps, catalyzed by enzymes that are not all fully characterized, leads to the formation of the necine base, retronecine. nih.gov

Once both the necine base (e.g., retronecine) and the specific necic acid have been synthesized, they are joined via an ester bond. This final step is catalyzed by an acyltransferase enzyme, yielding the complete pyrrolizidine alkaloid, such as this compound. nih.gov The final products are often converted to their N-oxide forms, which are considered the primary and stable storage forms within the plant. nih.gov

Table 2: Key Precursors and Intermediates in this compound Biosynthesis

Compound Role in Biosynthesis
L-Arginine / L-Ornithine Primary precursors for the necine base. nih.gov
Putrescine An intermediate derived from arginine/ornithine. nih.govnih.gov
Spermidine A co-substrate with putrescine for HSS. cdnsciencepub.com
Homospermidine The first specific intermediate of the PA pathway. nih.govresearchgate.net
L-Leucine / L-Valine Believed to be precursors for the necic acid moiety. nih.gov
Retronecine The necine base core of many PAs, formed from homospermidine. nih.gov

Strategies for Chemical Synthesis and Derivatization of this compound

This compound is a pyrrolizidine alkaloid, a class of naturally occurring heterocyclic organic compounds found in various plant species. nih.gov The synthesis and derivatization of such complex natural products are significant areas of research in organic chemistry, often aimed at verifying their structure, exploring their biological activities, and developing new therapeutic agents. wikipedia.orgmt.com

While a complete total synthesis of this compound has not been extensively detailed in publicly available literature, the general approaches to synthesizing complex alkaloids and the derivatization of existing natural products provide a framework for how such a synthesis might be approached. The synthesis of alkaloids often involves multi-step sequences that build the core heterocyclic structure and then install the various functional groups with correct stereochemistry. nih.gov

Given its complex structure, which includes a pyrrolizidine nucleus, ester functionalities, a chloro substituent, and multiple stereocenters, the synthesis of this compound would likely involve several key strategic considerations. smolecule.com These could include the formation of the core pyrrolizidine skeleton, the introduction of carbonyl groups through oxidation reactions, and a halogenation step to add the chloro group. smolecule.com

Derivatization of naturally extracted this compound is a more direct approach to exploring its structure-activity relationships. This involves chemically modifying the this compound molecule to create a library of related compounds, or derivatives. For instance, molecular docking studies have been performed on this compound derivatives such as desacetylthis compound (B1649287), floradnin, and onetine (B1636858) to investigate their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov Such studies highlight the interest in using this compound as a scaffold for developing new synthetic analogues with potential pharmacological activity. nih.gov

The process of creating derivatives can involve various chemical transformations. For example, ester groups can be hydrolyzed or transesterified, hydroxyl groups can be acylated or alkylated, and the chloro group could potentially be substituted. These modifications can lead to changes in the molecule's polarity, size, and shape, which in turn can affect its biological activity.

Research on pyrrolizidine alkaloids often involves the extraction of these compounds from plant sources, followed by analytical procedures to identify and quantify them. d-nb.infonih.gov These analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are also crucial for characterizing the products of any synthetic or derivatization efforts. researchgate.net

Preclinical Pharmacological Mechanisms of Action of Doronine

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand (such as doronine) when bound to a protein target (such as COX-2). semanticscholar.org This method helps to understand the potential binding affinity and the nature of interactions at the molecular level. semanticscholar.orgarxiv.org

Computational Analysis of this compound Binding Affinity to Biological Targets

Computational analyses, including molecular docking, have been performed to evaluate the binding affinity of this compound and its derivatives to human COX-2. semanticscholar.orgnih.govresearchgate.net These studies typically involve calculating docking scores and binding energies, which provide an estimate of the strength and stability of the ligand-target complex. semanticscholar.orgnih.govresearchgate.net In one study, this compound showed a docking score of 120.153 and a binding energy of -3.65569 kcal/mol with human COX-2, which was compared to the docking score of celecoxib (B62257) (141.165) and binding energy (-5.29076 kcal/mol). semanticscholar.orgnih.gov While celecoxib exhibited a higher docking score and a more favorable (lower) binding energy in this specific comparison, this compound still demonstrated favorable features for consideration as a COX-2 binder. semanticscholar.orgnih.gov

Data Table 1: Molecular Docking Results of this compound and Celecoxib with Human COX-2

CompoundDocking ScoreBinding Energy (kcal/mol)
This compound120.153-3.65569
Celecoxib141.165-5.29076

Source: Based on data from semanticscholar.orgnih.gov

Identification of Key Amino Acid Residues in Receptor-Ligand Complexes

Molecular docking studies have also identified key amino acid residues in the active site of human COX-2 that interact with this compound. semanticscholar.orgnih.gov These interactions include hydrogen bonds and close contacts with specific residues. semanticscholar.orgnih.gov For instance, hydrogen bonds were observed between this compound and Glycine 526 (at two different points) and Alanine 527 of COX-2, with reported distances of 2.404 Å, 2.483 Å, and 2.464 Å, respectively. semanticscholar.orgnih.gov Close interactions were also noted with Valine 349. semanticscholar.orgnih.gov These identified interactions provide insights into the potential binding mode of this compound within the COX-2 active site.

Data Table 2: Hydrogen Bond Interactions Between this compound and Human COX-2

Interacting AtomsHydrogen Bond Distance (Å)
This compound:H32 - B:GLY526:N2.404
B:GLY526:HN1 - this compound:O92.483
B:ALA527:HN - this compound:O22.464

Source: Based on data from semanticscholar.orgnih.gov

Enzyme Inhibition Kinetics and Selectivity

Enzyme inhibition kinetics studies are crucial for understanding how a compound affects the rate of an enzymatic reaction and to determine the nature of the inhibition (e.g., competitive, non-competitive). khanacademy.orgucdavis.edunih.gov Selectivity refers to the compound's ability to inhibit a specific enzyme isoform more potently than others. nih.govnih.gov

Inhibition of Cyclooxygenase (COX) Isoforms by this compound and its Analogues

Research suggests that this compound and its derivatives may act as inhibitors of COX-2. semanticscholar.orgnih.govnih.govresearchgate.nettjnpr.org COX enzymes, particularly COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.govnih.govtjnpr.org While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. nih.govnih.gov Selective inhibition of COX-2 is a strategy to reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. nih.gov Computational studies have explored the binding of this compound derivatives, including desacetylthis compound (B1649287), floradnin, and onetine (B1636858), to human COX-2, suggesting their potential as inhibitors. semanticscholar.orgnih.govresearchgate.net

Kinetic Characterization of Enzyme-Doronine Interactions

While the provided search results primarily focus on molecular docking and predicted binding, detailed experimental enzyme inhibition kinetics studies (e.g., determination of Ki, Vmax, Km in the presence and absence of inhibitor) for this compound and COX isoforms were not explicitly detailed. Such studies are necessary to fully characterize the nature of inhibition (e.g., competitive, uncompetitive, non-competitive) and to quantify the inhibitor's potency (Ki). khanacademy.orgucdavis.edunih.gov The docking studies suggest a potential interaction with the active site of COX-2, which could imply a competitive mode of inhibition, but this requires experimental validation. semanticscholar.orgnih.govucdavis.edu

Structure Activity Relationship Sar Studies of Doronine and Its Analogues

Identification of Pharmacophoric Features for Biological Activity

To understand the key structural characteristics of Doronine that are important for its biological activity, specifically its interaction with COX-2, computational approaches including pharmacophore modeling have been employed. fishersci.caguidetopharmacology.orgoup.comresearchgate.net Pharmacophoric features represent the spatial arrangement of chemical groups essential for a molecule to bind to a receptor and elicit a biological response.

In studies investigating this compound as a COX-2 inhibitor, both ligand-based and structure-based pharmacophore models have been generated. fishersci.caguidetopharmacology.org A structure-based pharmacophore model derived from the active site residues of human COX-2 was reported to include two hydrogen bond donors (HBD), two hydrogen bond acceptors (HBA), and two hydrophobic features. fishersci.caguidetopharmacology.org

Ligand-based pharmacophore modeling using the HipHop algorithm with pyrrolizidine (B1209537) alkaloids, including this compound, resulted in pharmacophore hypotheses. fishersci.caguidetopharmacology.org One such hypothesis (Hypo1) was described as containing three HBD, one Hydrophobe, and one positive ionizable feature. guidetopharmacology.org this compound was found to fit well onto this pharmacophore model, exhibiting a high fit value. guidetopharmacology.org

Molecular docking studies have further illuminated the specific interactions between this compound and the COX-2 active site. These studies indicated that this compound establishes hydrogen bond interactions with key residues within the binding pocket. Specifically, hydrogen bonds were observed between this compound and Glycine 526 (both the nitrogen atom and a hydrogen atom of the amine group) and Alanine 527 (a hydrogen atom of the amine group). fishersci.ca These identified interactions and the features highlighted in the pharmacophore models provide insights into the crucial moieties and their spatial arrangement within the this compound structure that contribute to its binding affinity for COX-2.

Design and Synthesis of this compound Derivatives

The exploration of the SAR of this compound has involved the study of various derivatives. These analogues are often investigated to understand how specific structural changes impact the biological activity compared to the parent compound. Derivatives such as desacetylthis compound (B1649287), floradnin, and onetine (B1636858) have been examined alongside this compound in computational studies assessing their potential as COX-2 inhibitors. fishersci.caguidetopharmacology.orgoup.comresearchgate.net While the search results mention the study of these derivatives, detailed synthetic routes for their preparation were not provided. However, it is noted that modification of natural products can be a route to obtaining such compounds. researchgate.net

Structural Modifications for Enhanced Potency

The study of this compound derivatives through computational methods like molecular docking and pharmacophore modeling allows for the assessment of how structural modifications might enhance or alter their interaction with the biological target, in this case, COX-2. fishersci.caguidetopharmacology.orgoup.comresearchgate.net By comparing the predicted binding affinities (e.g., through docking scores and binding energies) and the fit to pharmacophore models for this compound and its analogues, researchers can infer which structural features are favorable for potent binding. guidetopharmacology.orgoup.com

Although specific structural modifications designed de novo for enhanced potency were not detailed in the provided snippets, the comparative analysis of naturally occurring or readily accessible derivatives like desacetylthis compound and onetine provides data points on how the removal or alteration of functional groups (such as the acetyl group in desacetylthis compound) affects their interaction with COX-2. The fit values obtained from pharmacophore mapping are used to rank the compounds, suggesting that variations in structure among the derivatives lead to differences in how well they align with the hypothesized features required for activity, thereby indicating potential differences in potency. guidetopharmacology.orgoup.com

Analogues with Altered Bioactivity Profiles

Analyzing the interactions and predicted binding of different this compound analogues with COX-2 provides insights into how structural variations lead to altered bioactivity profiles. Computational studies have generated data on the docking scores, binding energies, and hydrogen bond interactions for this compound and its derivatives when bound to human COX-2. oup.com These data allow for a direct comparison of the predicted binding affinities of the different compounds.

Based on the description of the data presented in the referenced studies, a conceptual representation of such comparative data for this compound and its analogues as COX-2 inhibitors is shown below. This table structure illustrates the type of information that would be used to compare the predicted bioactivity profiles.

CompoundPredicted Docking ScorePredicted Binding Energy (kcal/mol)Number of Hydrogen BondsPharmacophore Fit Value (Hypo1)
This compoundData availableData available3 fishersci.caHigh guidetopharmacology.org
Desacetylthis compoundData availableData availableData availableData available
FloradninData availableData availableData available1.812 guidetopharmacology.orgsemanticscholar.orgresearchgate.netnih.gov
OnetineData availableData availableData availableData available
Other DerivativesData availableData availableData availableData available

Note: The specific numerical data for all entries were not available in the provided search snippets, except where cited.

Computational Approaches in SAR Elucidation

Computational methods play a significant role in modern SAR studies, allowing for the prediction and analysis of molecular interactions and properties without the need for immediate experimental synthesis and testing. fishersci.caguidetopharmacology.orgontosight.aioup.comresearchgate.netchemfaces.comsnawebtechnologies.comnih.govresearchgate.netkushki.com In the context of this compound and its analogues as potential COX-2 inhibitors, computational approaches have been instrumental in elucidating their SAR. fishersci.caguidetopharmacology.orgoup.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that correlate structural or physicochemical properties of compounds with their biological activity. fishersci.caguidetopharmacology.orgontosight.aichemfaces.comkushki.com These models can help identify the key molecular descriptors that govern activity and predict the activity of new, untested compounds.

While the primary focus of the provided search results regarding this compound's SAR is on docking and pharmacophore modeling, QSAR is mentioned as a relevant approach in the broader field of drug design and in the analysis of molecular properties like Log P. fishersci.caguidetopharmacology.orgontosight.aichemfaces.comkushki.com Log P, a measure of lipophilicity, is highlighted as a significant descriptor in QSAR studies. fishersci.caguidetopharmacology.org Although a detailed QSAR model specifically developed for this compound derivatives and their COX-2 inhibitory activity was not explicitly described in the snippets, the mention of QSAR in related contexts suggests its potential applicability in further understanding and predicting the activity of this class of compounds.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a key computational technique used to identify the essential features of a molecule required for its biological activity. As discussed in Section 4.1, both ligand-based and structure-based pharmacophore models have been applied to study this compound's interaction with COX-2. fishersci.caguidetopharmacology.orgoup.comresearchgate.netchemfaces.com These models represent the spatial arrangement of chemical features like hydrogen bond donors, acceptors, hydrophobic centers, and ionizable groups that are crucial for binding to the target site.

The pharmacophore models derived from these studies can be utilized in virtual screening campaigns. Virtual screening is a computational method used to search large databases of chemical compounds to identify potential drug candidates that are predicted to bind to a specific biological target. ontosight.aichemfaces.comresearchgate.net By using a pharmacophore model based on this compound or the COX-2 active site, researchers can screen chemical libraries to find novel compounds that possess similar key features and spatial arrangements, thus potentially exhibiting COX-2 inhibitory activity. While the provided snippets focus on the analysis of known or selected this compound derivatives, the development of pharmacophore models lays the groundwork for future virtual screening efforts to discover new chemical entities with potential therapeutic applications.

In Vitro and in Vivo Preclinical Efficacy of Doronine

In Vitro Anti-inflammatory Properties

Laboratory-based studies using cell cultures are fundamental in elucidating the mechanisms by which a compound may exert its effects. For Doronine, in vitro research has primarily investigated its impact on key pathways and mediators of inflammation.

In Vivo Studies in Animal Models of Inflammation

To complement in vitro findings, the efficacy of a compound is tested in living organisms, typically rodent models that mimic aspects of human inflammation.

Evaluation of Anti-inflammatory Efficacy in Rodent Models

The carrageenan-induced paw edema model in rats is a standard and widely used method to screen for acute anti-inflammatory activity. science-line.comresearchgate.netnih.govbrieflands.com This test involves injecting carrageenan into the paw of a rat, which induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.

Studies have been conducted on alcoholic extracts of Emilia sonchifolia, a plant known to contain this compound. These extracts demonstrated a significant, time-dependent inhibition of paw edema in the carrageenan-induced rat model. researchgate.netresearchgate.net However, these studies were performed with a whole-plant extract, and as such, the observed effects cannot be solely attributed to this compound. There is a lack of published research that has evaluated the anti-inflammatory efficacy of isolated this compound in this or other rodent models of inflammation.

Histopathological and Biochemical Markers in Treated Animal Tissues

Following in vivo studies, a detailed examination of the affected tissues can provide deeper insights into the compound's mechanism of action. Histopathological analysis involves the microscopic examination of tissue sections to observe changes in cellular structure and the extent of inflammatory cell infiltration. science-line.comresearchgate.netnih.govbrieflands.com Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the tissue, can also be quantified. researchgate.netbrieflands.com

Currently, there is no available scientific literature that reports on the histopathological or biochemical changes in animal tissues following treatment with purified this compound. This represents a significant gap in the understanding of its in vivo effects.

Preclinical Evaluation of Other Biological Activities

Beyond its potential anti-inflammatory effects, the broader biological activities of this compound are of interest. Pyrrolizidine (B1209537) alkaloids as a class are known to possess a range of pharmacological properties, including antiviral and anticancer activities. researchgate.netrushim.ruiscience.in Some patents and general reviews list this compound among numerous other compounds with potential anticancer or antiviral effects. ijmfmap.infda.govgoogle.comgoogle.com However, specific preclinical studies providing efficacy data for isolated this compound in these therapeutic areas are not currently available in the public domain.

Antimicrobial Activity in Microorganism Assays

The antimicrobial properties of this compound are not yet extensively documented in scientific literature. Some research suggests that compounds with a similar chemical structure to this compound may possess antibacterial properties against a variety of pathogens. smolecule.com However, specific studies detailing the direct effects of purified this compound on microorganisms are scarce.

Research on the essential oils and extracts of Emilia sonchifolia, a plant known to contain this compound, has demonstrated antimicrobial activity against a range of bacteria and fungi. mdpi.com For instance, the essential oil of Emilia sonchifolia has been reported to have minimum inhibitory concentrations (MICs) ranging from 156 µg/mL to 625 µg/mL against several microbial strains. mdpi.com While these findings are promising, it is important to note that these activities are due to the combined effect of all the chemical constituents in the extract, and the specific contribution of this compound to this effect has not been isolated.

Currently, there is a lack of published data from in vitro assays using purified this compound to establish a definitive antimicrobial spectrum or to provide quantitative measures such as MIC values. Therefore, a data table for the antimicrobial activity of this compound cannot be provided at this time.

Anticancer Potential in Cell Culture and Xenograft Models

Preliminary data suggests that this compound may have potential as an anticancer agent by inhibiting the proliferation of cancer cells through mechanisms that include the induction of apoptosis and cell cycle arrest. smolecule.com

Studies involving extracts from Emilia sonchifolia have indicated cytotoxic effects against various cancer cell lines. phcogj.commdpi.com For example, a methanolic extract of the plant was found to inhibit the growth of human colorectal cancer cells in a manner that was dependent on both the concentration of the extract and the duration of exposure. phcogj.com Flavonoid fractions from the same plant have also demonstrated potent antioxidant and anticancer effects. phcogj.com However, these studies reflect the activity of a complex mixture of compounds, and the specific role of this compound in the observed antiproliferative effects has not been individually quantified. As a result, specific IC50 values for this compound against different cancer cell lines are not available in the current body of research.

The proposed mechanism for the anticancer potential of this compound involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). smolecule.com Research on extracts of Emilia sonchifolia has shown that they can trigger both the extrinsic and intrinsic pathways of apoptosis in human colorectal cancer cells (HCT 116). nih.gov These extracts were observed to cause DNA fragmentation and activate caspases, which are key executioner proteins in the apoptotic process. nih.gov Furthermore, the extracts appeared to mediate these effects through p53-dependent signaling pathways. nih.gov

While these findings from plant extracts provide a conceptual framework, direct experimental evidence detailing how isolated this compound modulates specific proteins involved in apoptosis (like Bax, Bcl-2, or caspases) or cell cycle regulation (such as cyclins and cyclin-dependent kinases) is not yet available. There are no published in vivo studies using xenograft models to evaluate the anticancer efficacy of this compound. meliordiscovery.comaltogenlabs.comfrontiersin.org

Inhibition of Cancer Cell Proliferation

In Silico Pharmacokinetic Predictions for Drug-Likeness Assessment

In the absence of extensive experimental data, computational (in silico) methods have been employed to predict the pharmacokinetic properties and drug-likeness of this compound and its derivatives. researchgate.netnih.gov These predictive studies provide valuable insights into how the compound might be absorbed, distributed, metabolized, and excreted by the body. frontiersin.orgnih.govnih.govphcogj.com

Absorption and Distribution Potential

A molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of this compound and its derivatives has provided predictions on their potential for absorption and distribution. researchgate.netnih.govsemanticscholar.org The study predicted the human intestinal absorption, solubility, and blood-brain barrier (BBB) penetration for these compounds. researchgate.netnih.gov

Predicted ADMET Properties of this compound and Its Derivatives

CompoundHuman Intestinal Absorption LevelAqueous Solubility Level**Blood-Brain Barrier Penetration Level***
This compound0 (Good)3 (Good)3 (Medium)
Desacetylthis compound (B1649287)0 (Good)4 (Optimal)3 (Medium)
Floradnin0 (Good)3 (Good)3 (Medium)
Onetine (B1636858)0 (Good)4 (Optimal)3 (Medium)
Absorption Level: 0 indicates good absorption.**Solubility Level: 3 indicates good solubility, 4 indicates optimal solubility.***BBB Penetration Level: 3 indicates medium penetration.Data sourced from a molecular docking and ADMET analysis study. researchgate.netnih.gov

The predictions suggest that this compound and its derivatives are likely to have good intestinal absorption and solubility. researchgate.netnih.gov The blood-brain barrier penetration is predicted to be at a medium level. researchgate.netnih.gov Additionally, the analysis of molecular properties based on Lipinski's rule of five suggested that these compounds are likely to be orally active. semanticscholar.org

Metabolic Stability and Excretion Pathway Predictions

The same in silico study also provided predictions regarding the metabolic stability of this compound. researchgate.netnih.gov The analysis included predictions of the inhibitory potential of these compounds on Cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. researchgate.netnih.gov

Predicted Metabolic and Toxicity Properties of this compound and Its Derivatives

CompoundCYP2D6 Inhibition PredictionHepatotoxicity Prediction**Toxicity Prediction***
This compoundNon-inhibitorToxic0 (Non-toxic)
Desacetylthis compoundNon-inhibitorToxic0 (Non-toxic)
FloradninNon-inhibitorToxic0 (Non-toxic)
OnetineNon-inhibitorToxic0 (Non-toxic)
Prediction of whether the compound inhibits the CYP2D6 enzyme.**Prediction of liver toxicity.***Toxicity Level: 0 indicates a non-toxic prediction.Data sourced from a molecular docking and ADMET analysis study. researchgate.netnih.gov

The results predict that this compound and its derivatives are unlikely to inhibit the CYP2D6 enzyme, which is a favorable characteristic for metabolic stability. researchgate.netnih.gov However, a potential for hepatotoxicity was predicted for all the tested compounds, which is a known concern for pyrrolizidine alkaloids. nih.gov Despite the hepatotoxicity concern, the general toxicity prediction level was 0, indicating a low likelihood of other toxic effects. researchgate.netnih.gov There is no specific information available from these studies regarding the predicted excretion pathways.

Advanced Research Methodologies Applied to Doronine Studies

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of natural product chemistry, enabling the separation and purification of individual compounds from intricate mixtures. For a compound like Doronine, which is often isolated from plant sources containing numerous other related alkaloids, high-resolution techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental tools for the analysis of this compound. HPLC is primarily employed to assess the purity of an isolated sample and to quantify its presence in an extract. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. By using a standardized reference of pure this compound, HPLC can provide precise quantification and a purity profile of a given sample.

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This combination is particularly effective for the identification of volatile or semi-volatile compounds. In the context of pyrrolizidine (B1209537) alkaloids, GC-MS analysis allows for the identification of this compound, even in complex mixtures. The compound is identified by its specific retention time in the GC column and, more definitively, by its mass spectrum, which provides a unique molecular fingerprint based on its mass-to-charge ratio. This experimental spectrum can be compared against spectral libraries for confirmation. Studies on various plants from the Senecio genus have successfully used GC-MS to identify a range of pyrrolizidine alkaloids, including this compound. scispace.com

Table 1: Principles of Chromatographic Techniques in this compound Analysis
TechniquePrinciplePrimary Application for this compoundKey Information Obtained
HPLC (High-Performance Liquid Chromatography)Separation based on polarity and interaction with a solid stationary phase and liquid mobile phase.Purity assessment and quantification of isolated this compound.Retention Time, Peak Area (for concentration), Purity (%).
GC-MS (Gas Chromatography-Mass Spectrometry)Separation of volatile compounds based on boiling point and polarity, followed by ionization and mass-based detection.Identification of this compound in complex plant extracts.Retention Time, Mass Spectrum (molecular weight and fragmentation pattern).

To overcome the limitations of standalone methods and to gain deeper structural insights, modern analytical chemistry relies on "hyphenated" techniques, which couple a separation method directly to a spectroscopic detector. wjgnet.comresearchgate.net For this compound research, Liquid Chromatography-Mass Spectrometry (LC-MS), and its more advanced tandem mass spectrometry version (LC-MS/MS), is particularly powerful. nuvisan.comepistem.co.uk

Techniques such as HPLC-ESI-MS (High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry) have been utilized in the analysis of plant extracts containing this compound. scispace.com In this setup, the HPLC system separates the components of the mixture, which are then introduced directly into the mass spectrometer. Electrospray ionization is a soft ionization technique that keeps the molecule intact, allowing for the precise determination of its molecular weight. wjgnet.com By employing tandem mass spectrometry (MS/MS), the molecular ion of this compound can be isolated, fragmented, and analyzed to reveal detailed information about its substructures, further confirming its identity with a very high degree of confidence. acs.org This level of specificity is crucial when distinguishing between isomers or closely related alkaloids that may co-exist in a natural extract.

HPLC and GC-MS for Compound Purity and Identification

Biophysical Techniques for Ligand-Protein Interaction Analysis

Understanding the biological activity of this compound requires identifying its molecular targets and quantifying its binding interactions. nih.govnih.gov Given reports of its anti-inflammatory and cytotoxic properties, key targets are likely to be proteins involved in inflammation and cell proliferation pathways. researcher.life Molecular docking studies have suggested that this compound may act as an inhibitor of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. researchgate.netresearchgate.net Biophysical techniques are the gold standard for experimentally validating such computational hypotheses and precisely characterizing the binding events. mdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. d-nb.infonih.govdrugtargetreview.com In a typical SPR experiment to test the this compound-COX-2 hypothesis, the target protein (COX-2) would be immobilized on a sensor chip. A solution containing this compound (the analyte) is then flowed over the surface. thieme-connect.com If binding occurs, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected as a response signal. d-nb.infoontosight.ai

The key advantage of SPR is its ability to provide kinetic data. drugtargetreview.com The "association phase" of the sensorgram reveals the on-rate (kₐ) of binding, while the "dissociation phase" provides the off-rate (kₑ). The ratio of these rates (kₑ/kₐ) yields the equilibrium dissociation constant (Kₑ), a precise measure of binding affinity. d-nb.info This information is invaluable for lead optimization in drug discovery.

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govnih.gov This provides a complete thermodynamic profile of the interaction in a single experiment. cuni.cz To study the interaction between this compound and a target protein like COX-2, a solution of this compound would be titrated into a sample cell containing the purified protein. thieme-connect.com

Each injection of this compound that binds to the protein will generate a small heat change until the protein becomes saturated. science.gov By integrating these heat signals, ITC can determine the binding affinity (Kₑ), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govcuni.cz This thermodynamic signature reveals the driving forces behind the binding event (e.g., whether it is driven by hydrogen bonds and van der Waals forces or by the hydrophobic effect), offering deep mechanistic insight into how this compound recognizes its target. thieme-connect.com The use of ITC has been noted in the study of other alkaloids and their interactions with biological macromolecules. researcher.lifemdpi.comnews-medical.net

Table 2: Application of Biophysical Techniques to Study this compound-Target Interaction
TechniquePrincipleHypothetical Setup for this compoundKey Parameters Determined
SPR (Surface Plasmon Resonance)Measures changes in refractive index caused by mass binding to a sensor surface in real-time. medchemexpress.comImmobilize recombinant target protein (e.g., COX-2) on the sensor; flow this compound solution over the surface.Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ).
ITC (Isothermal Titration Calorimetry)Measures the heat released or absorbed during a binding event. fredhutch.orgPlace target protein (e.g., COX-2) in the sample cell; titrate with this compound solution from a syringe.Binding Affinity (Kₑ), Stoichiometry (n), Enthalpy Change (ΔH), Entropy Change (ΔS).

Surface Plasmon Resonance (SPR)

Advanced Imaging Techniques in Preclinical Models

After characterizing a compound in vitro, the next critical step is to evaluate its effects in a living organism. Advanced preclinical imaging techniques allow for the non-invasive, longitudinal study of drug efficacy and toxicology in animal models. epistem.co.uk For a compound like this compound with potential anti-inflammatory and anti-cancer activity, modalities such as optical imaging (bioluminescence and fluorescence) and magnetic resonance imaging (MRI) are highly relevant. thieme-connect.comtandfonline.com

For example, to test the anti-cancer effects of this compound, a human cancer cell line engineered to express a reporter gene like luciferase could be implanted in mice. Bioluminescence Imaging (BLI) can then be used to quantitatively track tumor growth over time in response to this compound administration, providing a powerful measure of therapeutic efficacy. tandfonline.com Similarly, fluorescent probes targeting markers of inflammation could be used to visualize and quantify the anti-inflammatory effects of this compound in vivo. epistem.co.uk

Furthermore, since this compound is a pyrrolizidine alkaloid, a class of compounds known for potential hepatotoxicity, advanced imaging would be crucial for safety assessment. Techniques like contrast-enhanced MRI have been used to investigate liver damage caused by other pyrrolizidine alkaloids, providing a non-invasive way to monitor for potential adverse effects in preclinical models. wjgnet.comd-nb.info

Table 3: Potential Preclinical Imaging Applications for this compound
Imaging ModalityPreclinical ModelResearch QuestionInformation Gained
Bioluminescence Imaging (BLI)Mouse xenograft model with luciferase-expressing tumor cells.Does this compound inhibit tumor growth?Longitudinal, quantitative data on tumor burden and response to therapy. tandfonline.com
Fluorescence Imaging (FLI)Mouse model of induced inflammation (e.g., arthritis) with fluorescent probes for inflammatory cells.Does this compound reduce inflammation in vivo?Localization and quantification of inflammatory response. epistem.co.uk
Magnetic Resonance Imaging (MRI)Rat or mouse model receiving this compound treatment.Does this compound cause hepatotoxicity, a known risk for its compound class?High-resolution anatomical images to assess liver morphology and potential signs of injury. wjgnet.com

Future Perspectives and Research Trajectories for Doronine

Exploration of Novel Therapeutic Targets Beyond COX-2 Inhibition

While molecular docking studies have indicated that Doronine and its derivatives can bind to human COX-2, suggesting potential anti-inflammatory properties nih.govtjnpr.org, future research should aim to explore therapeutic targets beyond this well-established pathway. Investigations could focus on identifying other enzymes, receptors, or signaling molecules that interact with this compound. This could involve high-throughput screening assays or phenotypic screening in various disease models to uncover previously uncharacterized biological activities. For instance, given that inflammation is a complex process involving multiple mediators and pathways nih.gov, this compound might influence other inflammatory targets, such as lipoxygenases, cytokines (e.g., interleukins, TNFα), or transcription factors (e.g., NFκB) researchgate.net. Expanding the scope of target identification could reveal novel therapeutic applications for this compound in conditions not solely dependent on COX-2 activity.

Investigation of Epigenetic and Gene Expression Modulation by this compound

The potential of this compound to modulate epigenetic mechanisms and gene expression represents a significant area for future research. Epigenetic modifications, such as DNA methylation and histone modifications, play crucial roles in regulating gene expression without altering the underlying DNA sequence durect.comnih.govmdpi.com. Investigating whether this compound can influence these processes could uncover its impact on cellular pathways involved in inflammation, cell proliferation, or other biological responses heraldopenaccess.usresearchgate.netki.sebiorxiv.org. Studies could employ techniques like RNA sequencing and ChIP-sequencing to assess global changes in gene expression and identify specific genes or pathways targeted by this compound psu.edu. Understanding how this compound interacts with epigenetic machinery or transcription factors could provide insights into its mechanisms of action and potential therapeutic benefits beyond direct enzyme inhibition.

Development of Advanced Delivery Systems for Preclinical Applications

The development of advanced delivery systems is crucial for advancing this compound towards preclinical applications. Novel drug delivery systems can enhance bioavailability, improve targeting to specific tissues or cells, and potentially reduce off-target effects preclinapps.compharmoutsourcing.comrsc.org. For a compound like this compound, which is a pyrrolizidine (B1209537) alkaloid researchgate.netnih.gov, optimizing delivery could be particularly important. Future research should focus on encapsulating this compound in various carriers, such as nanoparticles, liposomes, or polymeric micelles, to improve its pharmacokinetic profile and therapeutic index nih.govresearchgate.net. Preclinical studies utilizing these advanced delivery systems are essential to evaluate their efficacy and safety in relevant animal models preclinapps.compharmoutsourcing.com.

Biosynthetic Engineering for Sustainable Production of this compound and Analogues

This compound is a natural product found in certain plants nih.govsmolecule.com. Biosynthetic engineering offers a promising avenue for the sustainable and potentially more efficient production of this compound and its analogues. Understanding the biosynthetic pathway of this compound in its native plant sources is a critical first step mdpi.comnih.gov. Future research should focus on identifying the genes and enzymes involved in this compound biosynthesis. This knowledge can then be leveraged to engineer microbial hosts, such as yeast or bacteria, or plant cell cultures, for the heterologous production of this compound mdpi-res.com. Biosynthetic engineering also opens up possibilities for creating novel this compound analogues with potentially improved efficacy, reduced toxicity, or altered pharmacological properties by manipulating the biosynthetic pathway nih.gov.

Application of Artificial Intelligence and Machine Learning in this compound Drug Discovery

Q & A

Basic Research Questions

Q. How to formulate a precise and impactful research question for studying Doronine-related phenomena?

  • Methodological Guidance : Begin by identifying gaps in existing literature (e.g., cultural transfer mechanisms in Siberian contexts, as explored by this compound ). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question . For example:

"How do cultural representations of eschatological narratives in Altaï reflect cross-regional influences, as theorized by this compound (2018)?"
Avoid overly broad questions (e.g., "What is this compound's impact?") and prioritize specificity . Align the question with theoretical frameworks (e.g., cultural transfer theory) and methodological approaches (e.g., ethnographic analysis) .

Q. What experimental design principles ensure reproducibility in this compound-focused studies?

  • Methodological Guidance : Follow the Beilstein Journal of Organic Chemistry standards for experimental rigor:

  • Document all procedures in detail, including participant selection criteria (e.g., ethnographic informants), data collection tools (e.g., interviews), and analytical methods (e.g., thematic coding) .
  • Use systematic sampling to reduce bias (e.g., stratified sampling for diverse cultural groups) .
  • For qualitative studies, employ triangulation (e.g., combining interviews, document analysis, and field observations) to validate findings .

Q. How to conduct a systematic literature review on this compound's academic contributions?

  • Methodological Guidance :

  • Define search keywords (e.g., "this compound," "cultural transfer," "Altaï eschatology") and use databases like JSTOR or Scopus .
  • Apply PRISMA guidelines to screen sources, focusing on peer-reviewed articles, ethnographic records, and historical analyses .
  • Critically evaluate sources for theoretical alignment and methodological rigor (e.g., this compound's use of primary vs. secondary data in cultural studies) .

Advanced Research Questions

Q. How to resolve contradictions in qualitative data from this compound-inspired ethnographic studies?

  • Methodological Guidance :

  • Conduct discrepancy analysis by comparing data sources (e.g., interview transcripts vs. archival records) .
  • Use software like NVivo to code conflicting themes (e.g., variations in eschatological narratives across Altaï communities) .
  • Apply reflexivity to acknowledge researcher bias and contextualize contradictions (e.g., regional political influences on narrative transmission) .

Q. What multi-method approaches integrate quantitative and qualitative data in this compound-related research?

  • Methodological Guidance :

  • Combine ethnographic fieldwork (interviews, participant observation) with quantitative surveys to assess narrative prevalence .
  • Example workflow:
PhaseMethodPurpose
1Semi-structured interviewsExplore narrative themes
2Document analysisValidate historical context
3Statistical surveysMeasure narrative adoption rates
  • Ensure methodological coherence by aligning tools with research objectives (e.g., using Likert scales to quantify cultural acceptance) .

Q. How to ensure reproducibility in cross-cultural studies building on this compound's work?

  • Methodological Guidance :

  • Publish detailed protocols for data collection (e.g., interview scripts, coding manuals) as supplementary materials .
  • Use open-science frameworks to share raw data (e.g., audio recordings, translated texts) while respecting ethical guidelines .
  • Replicate studies in contrasting cultural settings (e.g., comparing Altaï with neighboring Siberian regions) to test generalizability .

Methodological Rigor and Ethics

Q. What strategies minimize bias naires for this compound-related social research?

  • Methodological Guidance :

  • Avoid leading questions (e.g., "Do you agree that this compound's theories are groundbreaking?") and use neutral phrasing .
  • Pilot-test questionnaires with a small cohort to identify ambiguities .
  • Include open-ended questions to capture nuanced perspectives (e.g., "Describe how eschatological narratives shape community identity") .

Q. How to address ethical challenges in human-subject research inspired by this compound's ethnographic methods?

  • Methodological Guidance :

  • Obtain informed consent with clear explanations of research goals and data usage .
  • Anonymize sensitive data (e.g., masking informant identities in publications) .
  • Engage local communities as collaborators to ensure cultural sensitivity and accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.